molecular formula C22H47NO B12664194 2-(Methyloctadecylamino)propanol CAS No. 85154-20-7

2-(Methyloctadecylamino)propanol

Cat. No.: B12664194
CAS No.: 85154-20-7
M. Wt: 341.6 g/mol
InChI Key: RDYPPOMZYCGGIN-UHFFFAOYSA-N
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Description

2-(Methyloctadecylamino)propanol is an organic compound with the molecular formula C22H47NO It is a type of alcohol with a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a methyloctadecylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methyloctadecylamino)propanol typically involves the reaction of octadecylamine with 2-chloropropanol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Methyloctadecylamino)propanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions with other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-(Methyloctadecylamino)propanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in cell membrane studies due to its amphiphilic nature.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of surfactants and emulsifiers for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(Methyloctadecylamino)propanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the long hydrophobic tail can interact with lipid membranes. These interactions can influence the compound’s behavior in biological systems and its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

    1-(Methyloctadecylamino)-2-propanol: Similar structure but with a different position of the hydroxyl group.

    2-Amino-2-methyl-1-propanol: Similar functional groups but with a shorter carbon chain.

Uniqueness

2-(Methyloctadecylamino)propanol is unique due to its long hydrophobic tail, which imparts distinct amphiphilic properties. This makes it particularly useful in applications involving interactions with lipid membranes and surfactant properties.

Properties

CAS No.

85154-20-7

Molecular Formula

C22H47NO

Molecular Weight

341.6 g/mol

IUPAC Name

2-[methyl(octadecyl)amino]propan-1-ol

InChI

InChI=1S/C22H47NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(3)22(2)21-24/h22,24H,4-21H2,1-3H3

InChI Key

RDYPPOMZYCGGIN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(C)C(C)CO

Origin of Product

United States

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